molecular formula C18H21N B14116609 N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine CAS No. 2733516-71-5

N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine

Cat. No.: B14116609
CAS No.: 2733516-71-5
M. Wt: 251.4 g/mol
InChI Key: FWMZVLYLIUDROR-UHFFFAOYSA-N
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Description

N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine is a chemical compound that belongs to the class of organic compounds known as fluorenes. These compounds are characterized by a fluorene backbone, which is a polycyclic aromatic hydrocarbon. The presence of the fluorenyl group in the structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine typically involves the reaction of 9H-fluorene with ethylamine under specific conditions. The process begins with the formation of a fluorenylmethyl intermediate, which is then reacted with ethylamine to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The industrial production process is optimized to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into fluorenylmethylamine derivatives.

    Substitution: The fluorenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include fluorenone derivatives, fluorenylmethylamine derivatives, and substituted fluorenes.

Scientific Research Applications

N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biological processes and as a fluorescent probe in imaging techniques.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine involves its interaction with specific molecular targets and pathways. The fluorenyl group allows the compound to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-((9H-fluoren-9-yl)Methyl)-N-methylethanaMine
  • N-((9H-fluoren-9-yl)Methyl)-N-propylethanaMine
  • N-((9H-fluoren-9-yl)Methyl)-N-butylethanaMine

Comparison: N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine is unique due to its specific ethylamine substitution, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. These differences make it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2733516-71-5

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

N-ethyl-N-(9H-fluoren-9-ylmethyl)ethanamine

InChI

InChI=1S/C18H21N/c1-3-19(4-2)13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3

InChI Key

FWMZVLYLIUDROR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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